

# Application Notes and Protocols: Electrospinning of Polyurethane/PCL Hybrid Scaffolds

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## Compound of Interest

Compound Name: Urethane

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These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of polyurethane (PU) and polycaprolactone (PCL) hybrid electrospun scaffolds. These scaffolds are of significant interest in tissue engineering and drug delivery due to their tunable mechanical properties, biocompatibility, and biodegradability.

## Introduction

Electrospinning is a versatile technique used to produce nano- to micro-scale fibrous scaffolds that mimic the native extracellular matrix (ECM). The combination of the elastic and resilient properties of polyurethane with the biodegradability and biocompatibility of polycaprolactone allows for the creation of hybrid scaffolds with tailored characteristics suitable for a wide range of biomedical applications, including skin tissue engineering, wound healing, and controlled drug release.<sup>[1][2][3]</sup> By carefully controlling the electrospinning parameters and the ratio of PU to PCL, scaffolds with desired fiber morphology, porosity, mechanical strength, and degradation rates can be fabricated.

## Data Presentation: Scaffold Properties

The physical and mechanical properties of electrospun PU/PCL scaffolds are highly dependent on the polymer blend ratio and electrospinning process parameters. The following tables

summarize typical quantitative data for PU/PCL hybrid scaffolds.

| Polymer Ratio (PU:PCL) | Average Fiber Diameter (nm) | Porosity (%) | Water Contact Angle (°) |
|------------------------|-----------------------------|--------------|-------------------------|
| 100:0                  | 700 ± 70                    | 85 ± 5       | 110 ± 5                 |
| 75:25                  | 650 ± 60                    | 88 ± 4       | 95 ± 6                  |
| 50:50                  | 580 ± 50                    | 90 ± 3       | 80 ± 5                  |
| 25:75                  | 520 ± 40                    | 92 ± 3       | 70 ± 4                  |
| 0:100                  | 810 ± 80                    | 82 ± 6       | 132 ± 5 <sup>[4]</sup>  |

Table 1: Physical properties of electrospun PU/PCL hybrid scaffolds. Data is compiled from multiple sources and represents typical values.

| Polymer Ratio (PU:PCL) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
|------------------------|------------------------|-----------------------|-------------------------|
| 100:0                  | 6.8 ± 1.0              | 3.5 ± 0.5             | 250 ± 30                |
| 75:25                  | 8.5 ± 1.2              | 4.2 ± 0.6             | 230 ± 25                |
| 50:50                  | 10.2 ± 1.5             | 5.8 ± 0.7             | 200 ± 20                |
| 25:75                  | 12.1 ± 1.4             | 7.5 ± 0.9             | 180 ± 15                |
| 0:100                  | 7.3 ± 0.6              | 8.2 ± 0.7             | 150 ± 10                |

Table 2: Mechanical properties of electrospun PU/PCL hybrid scaffolds. Data is compiled from multiple sources and represents typical values.<sup>[5][6]</sup>

## Experimental Protocols

### Protocol for Electrospinning of PU/PCL Hybrid Scaffolds

This protocol outlines the fabrication of a 50:50 PU/PCL hybrid scaffold. Parameters can be adjusted to achieve desired fiber characteristics.

#### Materials:

- **Polyurethane** (PU), medical grade
- Polycaprolactone (PCL), Mn 80,000
- N,N-Dimethylformamide (DMF)
- Tetrahydrofuran (THF)
- 10 mL syringe with a 20-gauge needle
- Syringe pump
- High-voltage power supply
- Grounded collector (e.g., rotating mandrel or flat plate)

#### Procedure:

- Prepare a 12% (w/v) polymer solution by dissolving 0.6 g of PU and 0.6 g of PCL in a 1:1 (v/v) mixture of DMF and THF to a final volume of 10 mL.
- Stir the solution on a magnetic stirrer overnight at room temperature to ensure complete dissolution and homogeneity.<sup>[7]</sup>
- Load the polymer solution into a 10 mL syringe fitted with a 20-gauge needle.
- Mount the syringe on a syringe pump.
- Position the needle tip approximately 15 cm from the grounded collector.<sup>[5]</sup>
- Set the syringe pump to a flow rate of 1.0 mL/h.<sup>[5]</sup>
- Apply a voltage of 15-20 kV between the needle tip and the collector.<sup>[5][7]</sup>
- Initiate the electrospinning process and collect the fibers on the collector for the desired duration to achieve the required scaffold thickness.

- After electrospinning, carefully remove the scaffold from the collector and dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

## Protocol for Scaffold Characterization

### 3.2.1. Scanning Electron Microscopy (SEM)

- Cut a small piece of the electrospun scaffold and mount it on an SEM stub using double-sided carbon tape.
- Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.
- Observe the scaffold morphology under an SEM at an accelerating voltage of 10-15 kV.
- Use image analysis software (e.g., ImageJ) to measure the average fiber diameter from at least 50 different fibers across multiple images.

### 3.2.2. Porosity Measurement (Liquid Intrusion Method)

- Cut a scaffold sample of known weight ( $W$ ) and dimensions (to calculate volume,  $V_{\text{scaffold}}$ ).
- Immerse the scaffold in a known volume of a wetting liquid (e.g., ethanol) in a graduated cylinder.
- Place the cylinder in a vacuum desiccator to ensure complete intrusion of the liquid into the pores.
- Record the total volume of the liquid and the immersed scaffold ( $V_{\text{total}}$ ).
- The volume of the polymer matrix ( $V_{\text{polymer}}$ ) can be calculated as  $W / \rho_{\text{polymer}}$ , where  $\rho_{\text{polymer}}$  is the density of the PU/PCL blend.
- The porosity is calculated using the formula:  $\text{Porosity (\%)} = [(V_{\text{scaffold}} - V_{\text{polymer}}) / V_{\text{scaffold}}] \times 100$ .

### 3.2.3. Mechanical Testing

- Cut the electrospun mat into dumbbell-shaped specimens according to ASTM D638 standards.
- Measure the thickness of each specimen at three different points and calculate the average.
- Perform tensile testing using a universal testing machine equipped with a load cell appropriate for the expected forces.
- Set the crosshead speed to 10 mm/min.
- Record the stress-strain curve and determine the tensile strength, Young's modulus, and elongation at break.

#### 3.2.4. Water Contact Angle Measurement

- Place a small, flat piece of the scaffold on a clean glass slide.
- Use a contact angle goniometer to dispense a 5  $\mu$ L droplet of deionized water onto the scaffold surface.
- Capture an image of the droplet within 10 seconds of deposition.
- Measure the angle between the scaffold surface and the tangent of the water droplet.
- Repeat the measurement at least five times on different areas of the scaffold and calculate the average.

## Protocol for In Vitro Cell Viability (MTT Assay)

This protocol assesses the cytocompatibility of the electrospun scaffolds.

Materials:

- Sterilized electrospun scaffolds (e.g., by UV irradiation for 2 hours).
- Fibroblast or other relevant cell line.
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

- Phosphate-buffered saline (PBS).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
- Dimethyl sulfoxide (DMSO).
- 96-well cell culture plate.

#### Procedure:

- Place sterile scaffold discs into the wells of a 96-well plate.
- Seed cells onto the scaffolds and control wells (tissue culture plastic) at a density of  $1 \times 10^4$  cells/well.
- Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> atmosphere for 1, 3, and 7 days.
- At each time point, remove the culture medium and wash the scaffolds with PBS.
- Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
- Incubate for 4 hours at 37°C, protected from light.
- Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Cell viability is expressed as a percentage relative to the control cells grown on tissue culture plastic.

## Protocol for In Vitro Drug Release Study

This protocol is for a scaffold loaded with a model drug, such as ibuprofen.

#### Materials:

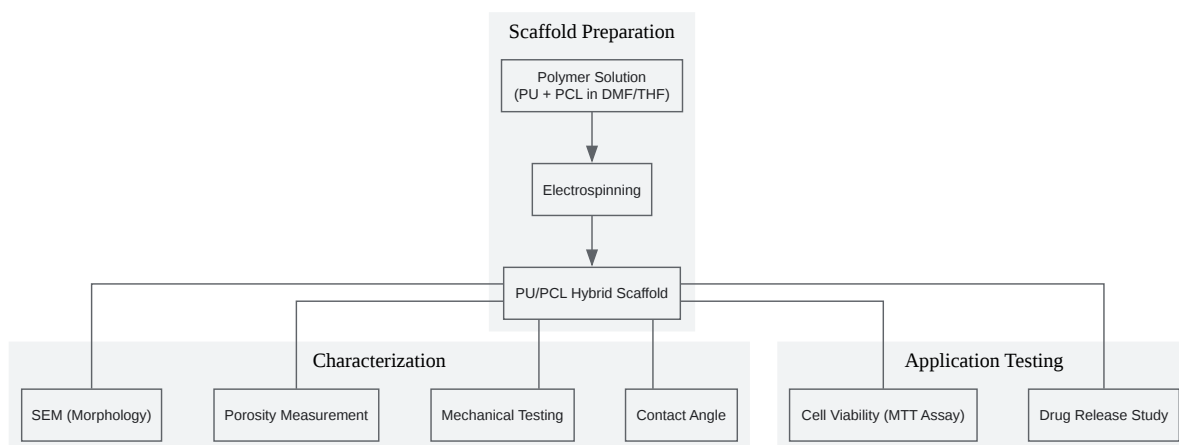
- Drug-loaded electrospun scaffold of a known weight and drug concentration.
- Phosphate-buffered saline (PBS, pH 7.4).
- Shaking incubator or water bath.
- UV-Vis spectrophotometer.

#### Procedure:

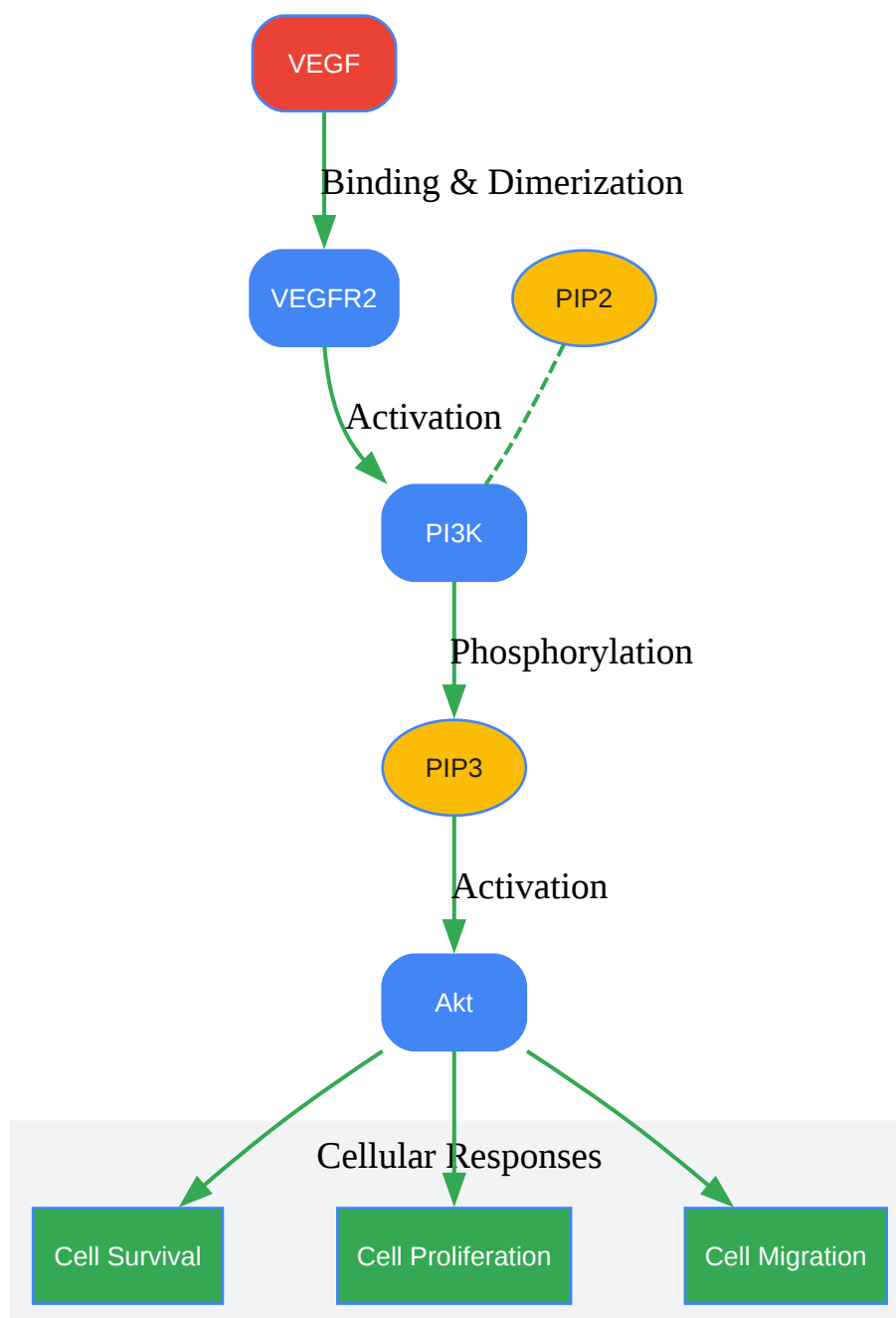
- Place a known weight of the drug-loaded scaffold into a vial containing a known volume of PBS (e.g., 10 mg scaffold in 10 mL PBS).
- Incubate the vial at 37°C with gentle shaking.
- At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and daily thereafter), withdraw a 1 mL aliquot of the release medium.
- Replace the withdrawn volume with 1 mL of fresh PBS to maintain a constant volume.
- Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
- Calculate the cumulative percentage of drug released over time. An example of a drug release profile for ibuprofen from a PCL scaffold showed a burst release of approximately 66% on the first day, followed by a sustained release reaching about 86% after 62 days. Another study with Ginkgo biloba extract in a PCL/gelatin scaffold showed a sustained release of 73.37% over 10 days.

## Mandatory Visualizations

## Experimental Workflow







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## References

- 1. researchgate.net [researchgate.net]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Elastic Mineralized 3D Electrospun PCL Nanofibrous Scaffold for Drug Release and Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication of tri-layered electrospun polycaprolactone mats with improved sustained drug release profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
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